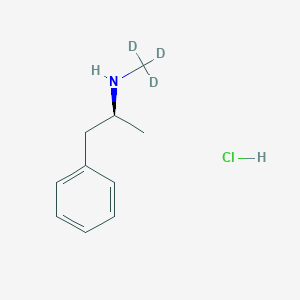
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine: is a complex organic compound with the molecular formula C40H65N3O5S and a molecular weight of 700.03 g/mol . This compound is a derivative of solanidine, a steroidal alkaloid, and is biotinylated, meaning it has a biotin moiety attached to it. Biotinylation is often used in biochemical applications to facilitate the study of protein interactions and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves multiple steps, starting with the preparation of solanidine. The biotinylation process typically involves the reaction of solanidine with a biotinylation reagent under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts such as N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and functions due to its biotinylated nature.
Industry: Utilized in the production of biochemical reagents and kits
Mechanism of Action
The mechanism of action of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin with high affinity, facilitating the study of protein interactions. The solanidine core may interact with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Steroids: Compounds like biotinylated cholesterol or biotinylated testosterone.
Steroidal Alkaloids: Compounds like solasodine or tomatidine.
Uniqueness
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine is unique due to its combination of a steroidal alkaloid core and a biotin moiety. This dual functionality allows it to be used in a variety of biochemical applications, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C40H65N3O5S |
|---|---|
Molecular Weight |
700.0 g/mol |
IUPAC Name |
(4S)-4-[2-[2-[2-[2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]ethoxy]ethoxy]ethoxy]ethyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C40H65N3O5S/c1-25-5-8-33-26(2)36-34(43(33)23-25)22-31-29-7-6-27-21-28(9-12-39(27,3)30(29)10-13-40(31,36)4)48-20-19-47-18-17-46-16-15-45-14-11-35-37-32(24-49-35)41-38(44)42-37/h6,25-26,28-37H,5,7-24H2,1-4H3,(H2,41,42,44)/t25-,26+,28-,29+,30-,31-,32?,33+,34-,35-,36-,37?,39-,40-/m0/s1 |
InChI Key |
ISSYWEGUXYBABV-LDCGFPBRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCOCCOCCOCC[C@H]7C8C(CS7)NC(=O)N8)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCOCCOCCOCCC7C8C(CS7)NC(=O)N8)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



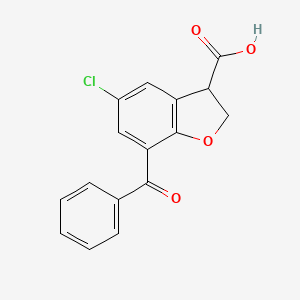
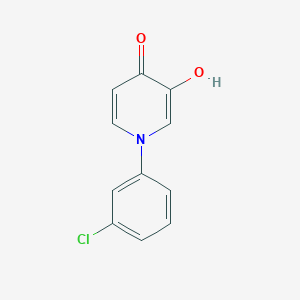
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
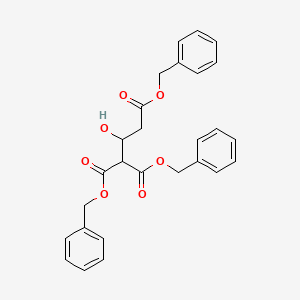


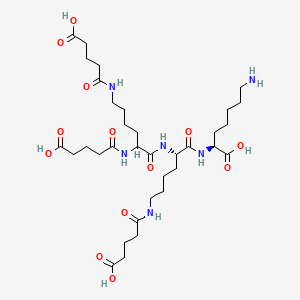
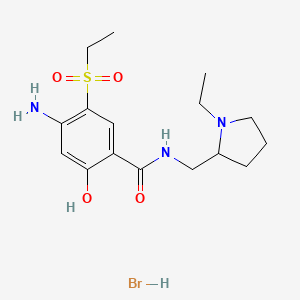
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
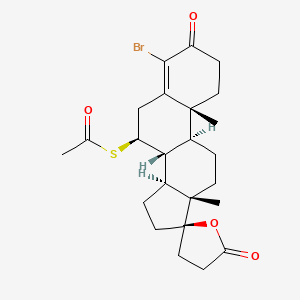
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
